Methyl (8Z,11Z)-8,11-eicosadienoate
CAS No.: 54600-59-8
Cat. No.: VC17079561
Molecular Formula: C21H38O2
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54600-59-8 |
|---|---|
| Molecular Formula | C21H38O2 |
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | methyl (8Z,11Z)-icosa-8,11-dienoate |
| Standard InChI | InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14H,3-9,12,15-20H2,1-2H3/b11-10-,14-13- |
| Standard InChI Key | ZKWFNMCEQQQMRX-XVTLYKPTSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC |
| Canonical SMILES | CCCCCCCCC=CCC=CCCCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Architecture
Methyl (8Z,11Z)-8,11-eicosadienoate is systematically named according to IUPAC guidelines as methyl (8Z,11Z)-icosa-8,11-dienoate, reflecting its 20-carbon backbone (eicosanoate) with double bonds at carbons 8 and 11 in the Z (cis) configuration . The compound’s SMILES notation, CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC, encodes the precise arrangement of atoms and double bonds, while its InChIKey (ZKWFNMCEQQQMRX-XVTLYKPTSA-N) serves as a unique identifier for computational and database searches .
Table 1: Key Identifiers and Physical Properties of Methyl (8Z,11Z)-8,11-Eicosadienoate
Spectroscopic and Computational Data
Synthesis and Chemical Reactivity
Biosynthetic Pathways
While direct biosynthesis studies of methyl (8Z,11Z)-8,11-eicosadienoate are lacking, related fatty acid methyl esters (FAMEs) are synthesized via enzymatic methylation of carboxylic acids. For example, pheromone-producing moths utilize fatty acyl-CoA reductases and alcohol oxidases to convert fatty acids into aldehydes, with intermediate methylation steps . The structurally similar methyl (7Z,10Z)-7,10-hexadecadienoate, a pheromone precursor in Estigmene acrea, is derived from linoleic acid through chain shortening and methylation . By analogy, methyl (8Z,11Z)-8,11-eicosadienoate could originate from 8,11-eicosadienoic acid, itself a product of Δ8 and Δ11 desaturation of stearic or oleic acid.
Laboratory Synthesis
Synthetic routes to methyl (8Z,11Z)-8,11-eicosadienoate likely involve:
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Esterification: Direct methylation of 8,11-eicosadienoic acid using diazomethane or methanol under acidic conditions .
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Partial Hydrogenation: Selective reduction of polyunsaturated esters (e.g., methyl eicosatetraenoate) to introduce specific double bonds .
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Wittig Olefination: Sequential reactions to install double bonds at precise positions, preserving Z stereochemistry through controlled reaction conditions.
A synthetic analog, methyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate, is commercially available (Larodan Product 20-2024) and shares methodological parallels, utilizing palladium-catalyzed coupling for double-bond formation .
Biological and Industrial Applications
Table 2: Comparative Analysis of Methyl Esters in Pheromone Biosynthesis
| Methyl Ester | Organism | Role |
|---|---|---|
| Methyl (7Z,10Z)-7,10-hexadecadienoate | Estigmene acrea | Pheromone precursor |
| Methyl (9Z,12Z)-9,12-octadecadienoate | Achaea janata | Aldehyde precursor |
| Methyl (11Z,14Z)-11,14-eicosadienoate | Hyphantria cunea | Trace component in gland extracts |
Analytical Methods and Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing fatty acid methyl esters. In pheromone studies, methyl (7Z,10Z)-7,10-hexadecadienoate was identified using a DB-5MS column, with diagnostic ions at m/z 236 (M) and 194 ([M-CHOH]) . For methyl (8Z,11Z)-8,11-eicosadienoate, analogous fragments would include m/z 322 (M) and 280 ([M-CHO]), with double-bond positions confirmed via dimethyl disulfide (DMDS) derivatization .
Nuclear Magnetic Resonance (NMR)
H NMR would reveal olefinic protons at δ 5.3–5.4 ppm (multiplet, 4H, H-8, H-9, H-11, H-12), ester methyl at δ 3.6 ppm (s, 3H), and allylic methylenes at δ 2.0–2.8 ppm. C NMR would resolve carbonyl (δ 174 ppm) and double-bond carbons (δ 127–130 ppm).
Challenges and Future Directions
Despite its characterized structure, methyl (8Z,11Z)-8,11-eicosadienoate remains understudied. Key research priorities include:
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Biosynthetic Studies: Elucidating enzymatic pathways in model organisms.
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Synthetic Optimization: Developing stereoselective methods for large-scale production.
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Biological Screening: Assessing bioactivity in ecological and pharmacological contexts.
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